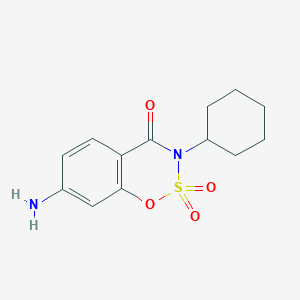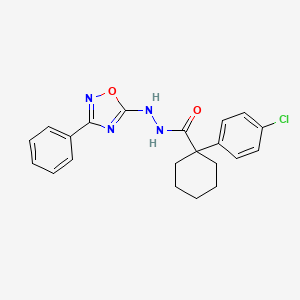![molecular formula C21H20N4OS B7431179 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide, also known as MI-SMIB, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. MI-SMIB is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and the co-activator protein CBP, which plays a critical role in the development of various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide exerts its therapeutic effects by inhibiting the protein-protein interaction between STAT3 and CBP. This interaction is critical for the activation of STAT3, which plays a critical role in the development and progression of various diseases. By inhibiting this interaction, 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide prevents the activation of STAT3 and downstream signaling pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival, the induction of apoptosis, and the reduction of inflammation. 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide has also been shown to have minimal toxicity and is well-tolerated in animal models.
実験室実験の利点と制限
One of the main advantages of 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide is its potent inhibitory activity against the STAT3-CBP interaction, making it a valuable tool for studying the role of this interaction in various diseases. 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide is its specificity, as it may also inhibit other protein-protein interactions that involve CBP.
将来の方向性
Several future directions for research on 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide include studying its efficacy in combination with other therapies, identifying potential biomarkers for patient selection, and optimizing its pharmacokinetic properties for clinical use. Additionally, further studies are needed to elucidate the role of the STAT3-CBP interaction in various diseases and to identify potential therapeutic targets for 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide.
合成法
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide can be synthesized through a multi-step process that involves the coupling of 2-methylimidazole with 3-bromobenzaldehyde to form 2-(2-methylimidazol-1-yl)benzaldehyde. This intermediate is then reacted with 2-(chloromethyl)thiophene to produce 3-[(1-methylimidazol-2-yl)sulfanylmethyl]benzaldehyde. The final step involves the coupling of 3-[(1-methylimidazol-2-yl)sulfanylmethyl]benzaldehyde with 1-methylindole-3-carboxylic acid to form 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide.
科学的研究の応用
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have demonstrated the efficacy of 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide in inhibiting the growth and proliferation of cancer cells, promoting apoptosis, and reducing tumor size in animal models. 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. Additionally, 3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide has been studied for its potential use in treating autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-24-11-10-22-21(24)27-14-15-6-5-7-16(12-15)20(26)23-18-13-25(2)19-9-4-3-8-17(18)19/h3-13H,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNBJCDTOWMSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=CC=C2)C(=O)NC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B7431099.png)
![1-[4-[[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)carbamoylamino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B7431104.png)
![Ethyl 1-[4-[[5-(4-methylphenyl)pyridine-3-carbonyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7431110.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methylthietan-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431130.png)
![Tert-butyl 2-[[4-(3-carbamoylpiperidin-1-yl)phenyl]methylcarbamoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B7431131.png)
![5-(4-tert-butylphenyl)-N-(2-ethylsulfinylethyl)-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431148.png)
![2-[(2-fluorophenyl)methoxy]-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B7431155.png)
![6-methoxy-N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7431159.png)
![N-(3-amino-3-oxopropyl)-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431176.png)


![tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate](/img/structure/B7431189.png)

![3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B7431207.png)